2-(1-Ethylazepan-2-yl)-1-phenylethanone
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Overview
Description
2-(1-Ethylazepan-2-yl)-1-phenylethanone is a chemical compound that belongs to the class of ketones It features a seven-membered azepane ring with an ethyl substituent at the nitrogen atom and a phenyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylazepan-2-yl)-1-phenylethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the nitrogen atom of the azepane ring through alkylation reactions.
Attachment of the Phenylethanone Moiety: The phenylethanone moiety is attached to the azepane ring through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylazepan-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to alcohols or amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens, acids, or bases are used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or phenylethanone derivatives.
Scientific Research Applications
2-(1-Ethylazepan-2-yl)-1-phenylethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethylazepan-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
2-(1-Ethylazepan-2-yl)-1-phenylethanone can be compared with other similar compounds, such as:
2-(1-Methylazepan-2-yl)-1-phenylethanone: Differing by the presence of a methyl group instead of an ethyl group.
2-(1-Propylazepan-2-yl)-1-phenylethanone: Differing by the presence of a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H23NO |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-(1-ethylazepan-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H23NO/c1-2-17-12-8-4-7-11-15(17)13-16(18)14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |
InChI Key |
ABKOAMNWNSUKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCCC1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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